molecular formula C6H3BrClN3 B13138686 5-Bromo-6-chloro-3-ethynylpyrazin-2-amine

5-Bromo-6-chloro-3-ethynylpyrazin-2-amine

Cat. No.: B13138686
M. Wt: 232.46 g/mol
InChI Key: KXCNRBSNQGSNSS-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-ethynylpyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine, chlorine, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-ethynylpyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrazine derivatives followed by ethynylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-ethynylpyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions involving the ethynyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-6-chloro-3-ethynylpyrazin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers can use this compound to study the interactions of pyrazine derivatives with biological targets, providing insights into their potential as drug candidates.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloro-3-ethynylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Bromo-6-chloro-3-ethynylpyrimidine: Contains a pyrimidine ring, offering different electronic properties.

    5-Bromo-6-chloro-3-ethynylbenzene: Features a benzene ring, providing a different aromatic system.

Uniqueness

5-Bromo-6-chloro-3-ethynylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

5-bromo-6-chloro-3-ethynylpyrazin-2-amine

InChI

InChI=1S/C6H3BrClN3/c1-2-3-6(9)11-5(8)4(7)10-3/h1H,(H2,9,11)

InChI Key

KXCNRBSNQGSNSS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C(C(=N1)Br)Cl)N

Origin of Product

United States

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